Acetaldehyde diethylacetal - d3
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name :
1,1,1,2-Tetradeuterio-2,2-diethoxyethane
Synonyms :
- Acetaldehyde diethyl acetal-d4
- 1,1-Diethoxyethane-1,2,2,2-d4
- Ethylidene diethyl ether-d3
Molecular Formula :
C₆H₁₀D₄O₂
Molar Mass :
122.20 g/mol
Structural Features :
- Deuterium atoms replace hydrogen at the methyl (C1) and ethylidene (C2) positions.
- The ethoxy groups (-OC₂H₅) remain non-deuterated.
Key Spectral Data :
- NMR : Distinct ^2H signals at δ 1.2–1.4 ppm (ethoxy groups) and δ 4.5–4.7 ppm (deuterated methylidene).
- Mass Spectrometry : Characteristic fragmentation patterns with m/z 122 (M⁺) and 89 (M⁺–OC₂H₅).
Comparison with Non-Deuterated Analog :
| Property | Acetaldehyde Diethylacetal | Acetaldehyde Diethylacetal - d3 |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | C₆H₁₀D₄O₂ |
| Molar Mass (g/mol) | 118.18 | 122.20 |
| Boiling Point (°C) | 102 | 102 (similar volatility) |
| Refractive Index | 1.379–1.383 | 1.379–1.383 (no significant Δ) |
Historical Context in Isotopically Labeled Compound Research
The development of deuterium-labeled compounds emerged in the 1930s following Harold Urey’s discovery of deuterium. This compound represents a milestone in this lineage, enabling:
- Tracer Studies : Early applications in elucidating acetaldehyde metabolism pathways, particularly in alcohol dehydrogenase mechanisms.
- Synthetic Chemistry : Role in optimizing catalytic processes (e.g., hydrogen-deuterium exchange reactions) to probe reaction intermediates.
Key historical milestones:
Role of Deuterium Labeling in Mechanistic Studies
Deuterium’s nuclear and chemical properties make this compound indispensable in:
1. Kinetic Isotope Effects (KIE) :
- Deuterium substitution slows reaction rates at labeled positions, revealing rate-determining steps.
- Example: In acetal hydrolysis, KIE values (kH/kD ≈ 2–3) confirm proton transfer as the mechanism’s bottleneck.
2. Reaction Pathway Elucidation :
- Hydrogen-Deuterium Exchange : Used to track hydrogen migration in acetaldehyde dimerization.
- Isotopic Tracing : Identifies acetaldehyde’s role in Strecker degradation pathways via GC-MS analysis.
3. Analytical Applications :
- NMR Spectroscopy : Enhanced signal resolution in ^1H NMR due to deuterium’s negligible spin.
- Mass Spectrometry : Improves fragment ion identification in complex matrices (e.g., biofuels).
Case Study :
In a 2022 study, this compound was used to map hydrogen transfer in Pd-catalyzed cross-couplings. Deuterium labeling confirmed β-hydride elimination as the dominant pathway.
Properties
CAS No. |
92144-49-5 |
|---|---|
Molecular Formula |
C6H11D3O2 |
Molecular Weight |
121.2 |
Purity |
90% min. |
Synonyms |
Acetaldehyde diethylacetal - d3 |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent
Acetaldehyde diethyl acetal is primarily recognized for its role as a flavoring agent in the food and beverage industry. It imparts fruity and nutty flavors, making it valuable in the production of various alcoholic beverages, including malt whisky and sherry .
Key Characteristics:
- Solubility: Soluble in water (46 g/L at 20°C) which aids its application in liquid formulations.
- Flavor Profile: Provides flavors reminiscent of rum and whiskey.
Synthesis Applications
Acetaldehyde diethyl acetal serves as a precursor in organic synthesis. It can react with diketene to produce ethyl 5-ethoxy-3-oxohexanoate when combined with titanium chloride . Additionally, it is utilized to synthesize mixed acetal glycosides via transacetalation reactions, demonstrating its utility in carbohydrate chemistry .
Hydrogel Fabrication
Recent studies have highlighted the potential of acetaldehyde diethyl acetal in biopolymer applications, particularly in the fabrication of hydrogels. Research indicates that it can be used to cross-link chitosan to form stable hydrogels with low cytotoxicity . The process involves the generation of acetaldehyde from the acetal, which then reacts with chitosan to create new covalent bonds.
Case Study: Chitosan Hydrogel Formation
- Methodology: Acetaldehyde diethyl acetal was added to chitosan solutions, leading to gel formation.
- Results: The resulting hydrogels exhibited mechanical stability across a broad pH range and comparable cytotoxicity to other biocompatible cross-linkers .
Analytical Applications
Acetaldehyde diethyl acetal is also significant in analytical chemistry. A sensitive headspace gas chromatography method was developed for simultaneous determination of acetaldehyde and its diethyl acetal in beer products. This method allows for precise monitoring of flavor components during fermentation processes .
Key Findings:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility in Water | Key Applications |
|---|---|---|---|---|---|
| Acetaldehyde diethylacetal-d3 | C₆H₁₁D₃O₂ | 121.20 | ~101–102 | 46 g/L (est.) | Analytical standard, synthesis |
| Acetaldehyde diethylacetal | C₆H₁₄O₂ | 118.18 | 101–102 | 46 g/L | Hydrogel synthesis, flavor |
| Isovaleraldehyde diethyl acetal | C₉H₂₀O₂ | 160.26 | Not reported | Low | Flavoring agent (nutty notes) |
| Acetaldehyde diisoamyl acetal | C₁₂H₂₆O₂ | 202.34 | >150 | Insoluble | Industrial solvents |
- Acetaldehyde Diethylacetal-d3: The deuterium substitution minimally alters boiling points but increases molecular weight, aiding isotopic differentiation in MS. Its solubility mirrors the non-deuterated form, critical for consistent analytical performance .
- Isovaleraldehyde Diethyl Acetal : A branched-chain derivative (C₉H₂₀O₂) with lower water solubility, it imparts nutty flavors in wines and spirits .
- Diisoamyl Derivatives: Higher molecular weight (C₁₂H₂₆O₂) reduces volatility, favoring use in non-polar solvents .
Reactivity and Stability
- Synthetic Utility : Acetaldehyde diethylacetal reacts with chitosan to form hydrogels, leveraging its in situ release of acetaldehyde. Deuterated analogs may exhibit kinetic isotope effects, slowing reaction rates but preserving product integrity .
- Hydrolysis Sensitivity : In alcoholic beverages, diethylacetal degrades during storage, releasing acetaldehyde. The deuterated form’s C-D bonds may confer slightly higher stability against hydrolysis, though this remains understudied .
- Synthesis Efficiency: Non-deuterated diethylacetal achieves 98% conversion in simulated moving-bed reactors (SMBR) using Amberlyst® 15 catalysts . Deuterated versions require deuterated ethanol, increasing production complexity and cost.
Research Findings and Industry Relevance
- Beer Aging Studies : Forced aging at 37°C overestimates acetaldehyde liberation by 1.9× compared to natural aging. Deuterated standards improve accuracy in tracking diethylacetal breakdown (R² = 0.963 with acetaldehyde) .
- Synthetic Hydrogels : Acetaldehyde diethylacetal’s low cytotoxicity and commercial availability make it preferable to direct acetaldehyde use, though deuterated versions remain niche .
- Regulatory Compliance : The EFSA recommends MOET thresholds <10,000 for toxicants; acetals’ lower volatility may mitigate compliance challenges .
Preparation Methods
Deuteration via Deuterated Ethanol (EtOD)
Reacting acetaldehyde with deuterated ethanol () introduces deuterium at the ethoxy groups. This method leverages the same acid-catalyzed mechanism but substitutes standard ethanol with isotopically labeled equivalents.
Reduction of Deuterated Intermediates
Deuterium can be introduced during precursor synthesis. For example, reducing ethyl bromoacetate with lithium aluminum deuteride () yields deuterated ethanol-d2, which is subsequently used in acetal formation:
-
Advantage : Enables site-specific deuteration.
-
Challenge : Requires rigorous exclusion of moisture to prevent deuterium exchange.
Post-Synthesis Isotopic Exchange
Deuterium can be introduced via acid-catalyzed exchange using . However, this method risks structural degradation and is less efficient for acetal derivatives due to their hydrolytic instability.
Optimized Synthetic Protocols
Large-Scale Preparation Using EtOD
Adapted from US5527969A, this method scales the deuteration process:
| Parameter | Value |
|---|---|
| Catalyst | (0.05 mol%) |
| Molar Ratio (EtOD:Ald) | 3:1 |
| Entrainer | Hexane-d14 (99% D) |
| Reaction Time | 24–36 hours |
| Yield | 68–72% |
Procedure :
-
Charge a reactor with hexane-d14 and 15% of total EtOD. Heat to reflux (69°C).
-
Slowly add acetaldehyde and remaining EtOD.
-
Continuously remove -hexane azeotrope via Dean-Stark trap.
-
Recover unreacted acetaldehyde-d3 by distilling the polar phase.
Small-Scale Synthesis via Deuterated Reductants
Based on Ramalingam and Woodard’s work, this method ensures high isotopic purity:
-
Reduce ethyl bromoacetate with in dry ether at −78°C to obtain .
-
Acetalize with acetaldehyde using catalyst.
-
Purify via fractional distillation under reduced pressure.
Data :
-
Isotopic Distribution : 99% D at C1 and C2 of ethoxy groups (GC-MS).
Analytical Characterization
Spectroscopic Validation
Isotopic Purity Assessment
-
Elemental Analysis : C 54.5%, H 8.2%, D 5.1% (theoretical: C 54.8%, H 8.4%, D 5.0%).
Challenges and Mitigation Strategies
-
Deuterium Exchange :
-
Cause : Protium contamination from moisture or non-deuterated solvents.
-
Solution : Use rigorously dried glassware and -washed reagents.
-
-
Low Yields in Azeotropic Distillation :
-
Side Reactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
